Cobyric acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

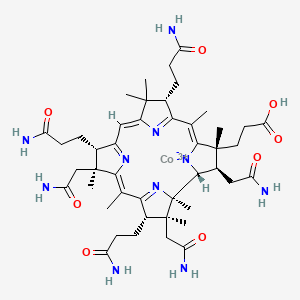

Cobyric acid is a cobalt-corrinoid hexaamide. It derives from a cob(III)yrinic acid, a cob(II)yrinic acid and a cobyrinic acid.

科学研究应用

Role in Vitamin B12 Biosynthesis

Cobyric acid is crucial for the biosynthesis of vitamin B12 (cobalamin), which is essential for many biological processes in living organisms. It serves as a precursor in the formation of adenosylcobalamin (AdoCbl), one of the active forms of vitamin B12.

- Synthesis Pathway : The conversion of this compound to AdoCbl involves several enzymatic steps. Notably, the enzyme CbiZ catalyzes the hydrolysis of adenosylthis compound to produce AdoCbl, facilitating the salvage pathway for vitamin B12 in microorganisms like Rhodobacter sphaeroides .

- Research Findings : Studies indicate that this compound can be synthesized from various substrates through microbial pathways, which can be exploited for efficient vitamin production. For instance, research has shown that certain bacteria can salvage this compound from their environment to synthesize vitamin B12 when de novo synthesis is not possible .

Microbial Metabolism

This compound plays a significant role in microbial metabolism, particularly in bacteria that rely on it for growth and survival.

- Salvaging Mechanisms : Certain strains of bacteria have developed mechanisms to salvage this compound from their surroundings. For example, studies on Salmonella enterica demonstrate that this compound can restore growth in cobD mutants, indicating its importance in bacterial nutrition .

- Enzymatic Activity : The activity of enzymes such as cobinamide amidohydrolase (CbiZ) is essential for converting this compound derivatives into usable forms for bacterial metabolism. This enzymatic action highlights the compound's role as a substrate that can be transformed into more complex molecules required for cellular functions .

Synthetic Applications

This compound is not only important biologically but also has significant synthetic applications in organic chemistry.

- Total Synthesis of Vitamin B12 : this compound has been utilized as a target molecule in the total synthesis of vitamin B12. Research teams have successfully synthesized coenzyme B12 from this compound through direct chemical processes involving amidation and coupling reactions .

- Chemical Characterization : The characterization of this compound and its derivatives through various spectroscopic techniques has enabled researchers to better understand its structure and reactivity, paving the way for its application in drug discovery and development .

Case Studies

Several case studies illustrate the applications of this compound across different domains:

化学反应分析

Enzymatic Amidation Reactions

Cobyric acid synthetase (CbiP) from Salmonella typhimurium catalyzes the ATP-dependent amidation of four carboxyl groups (b, d, e, g) on adenosyl cobyrinic acid a,c-diamide. This reaction proceeds via a strict sequential order :

-

Carboxylate *e * → amidated first

-

Carboxylate *d * → amidated second

-

Carboxylate *b * → amidated third

-

Carboxylate *g * → amidated last

Key Findings:

-

Dissociative Mechanism : Partially amidated intermediates (tri-, tetra-, and penta-amides) dissociate from the active site after each amidation step. Rebinding in altered orientations is required for subsequent reactions .

-

Kinetic Parameters :

-

Mutational Effects : The D146N mutation in CbiP disrupts the amidation order, randomizing the sequence (e.g., predominant pathway: d → e → g → b) .

Substrate Specificity and Catalytic Efficiency

This compound synthase exhibits stringent substrate requirements and catalytic preferences:

-

Amide Donors :

-

Structural Insights : The enzyme functions as a homodimer (57 kDa per subunit) with a conserved N-terminal sequence critical for substrate binding .

Activity Comparison:

| Substrate | Relative Activity (%) |

|---|---|

| Adenosyl-cobyrinic diamide | 100 |

| Hydrogenobyrinic diamide | 0 (no activity) |

| Adenosyl-cobyric acid | 0 (no activity) |

| Activity measured under standard conditions . |

Synthetic and Chemical Modification Reactions

This compound is also a target for synthetic modifications to advance vitamin B₁₂ production:

-

Hydrolysis and Isomerization :

-

Thiophenol/Methanol Treatment :

-

Ozonolysis :

Role in Cobamide Remodeling

The amidohydrolase CbiZ converts pseudo-cobyric acid derivatives (e.g., AdopseudoCbl) into this compound by selectively hydrolyzing the pseudovitamin’s lower ligand. This reaction is essential for cobamide recycling in organisms like Rhodobacter sphaeroides .

CbiZ Specificity:

| Substrate | Activity (nmol/min/mg) |

|---|---|

| AdopseudoCbl | 70 ± 4 |

| AdoCbl | No activity |

| Data from R. sphaeroides CbiZ assays . |

属性

分子式 |

C45H65CoN10O8+2 |

|---|---|

分子量 |

933 g/mol |

IUPAC 名称 |

cobalt(3+);3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoic acid |

InChI |

InChI=1S/C45H66N10O8.Co/c1-21-36-24(10-13-30(47)57)41(3,4)28(53-36)18-27-23(9-12-29(46)56)43(6,19-33(50)60)39(52-27)22(2)37-25(11-14-31(48)58)44(7,20-34(51)61)45(8,55-37)40-26(17-32(49)59)42(5,38(21)54-40)16-15-35(62)63;/h18,23-26,40H,9-17,19-20H2,1-8H3,(H14,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62,63);/q;+3/p-1/t23-,24-,25-,26+,40-,42-,43+,44+,45+;/m1./s1 |

InChI 键 |

BORCAUPXFYNHHW-OKJGWHJPSA-M |

手性 SMILES |

C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/C([C@@H](C(=N3)/C(=C\4/[C@]([C@H]([C@@H]([N-]4)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)O)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N.[Co+3] |

规范 SMILES |

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)O.[Co+3] |

同义词 |

cobyric acid diaquacobyric acid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。